3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one
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Overview
Description
3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one is a chemical compound belonging to the class of flavonoids, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-hydroxyacetophenone with salicylaldehyde in the presence of a base, followed by cyclization to form the chromen-4-one structure. The reaction conditions often include refluxing in ethanol or another suitable solvent, with a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the chromen-4-one core.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Antioxidant: Exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Enzyme Inhibition: Potential inhibitor of enzymes involved in various metabolic pathways.
Medicine
Anti-inflammatory: Investigated for its anti-inflammatory effects in various models.
Anticancer: Studied for its potential to inhibit cancer cell proliferation and induce apoptosis.
Industry
Pharmaceuticals: Potential use in the development of new drugs due to its biological activities.
Cosmetics: Incorporated into formulations for its antioxidant properties.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: Binds to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.
Cell Signaling: Modulates signaling pathways involved in inflammation and cell proliferation, leading to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Flavones: Compounds like apigenin and luteolin, which also have a chromen-4-one core but different substituents.
Flavanones: Compounds like naringenin, which have a similar structure but lack the double bond in the chromen-4-one core.
Uniqueness
3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxy groups enhances its antioxidant activity and potential therapeutic applications compared to other flavonoids .
Properties
CAS No. |
19725-41-8 |
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Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-10-6-7-12-15(8-10)20-9-13(16(12)18)11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
InChI Key |
OHOXUYCZTLGMKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3O |
Origin of Product |
United States |
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